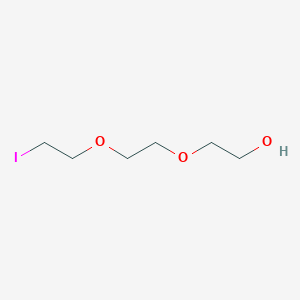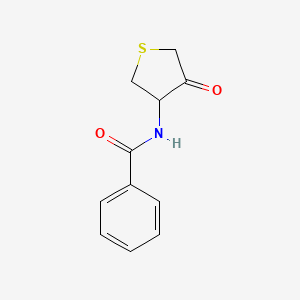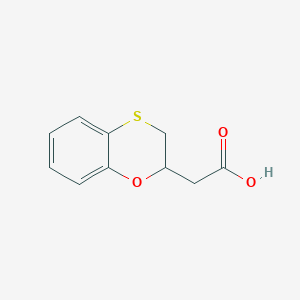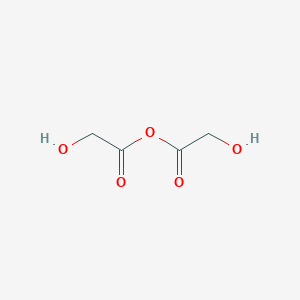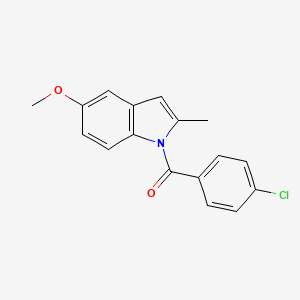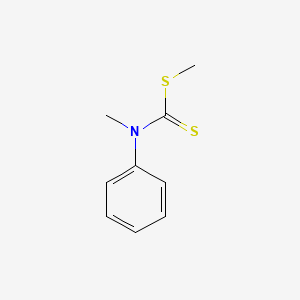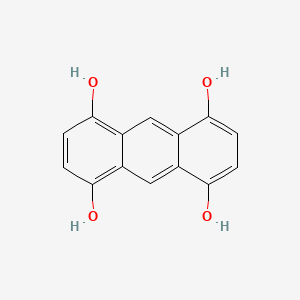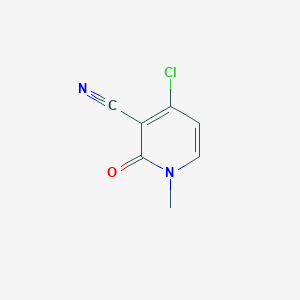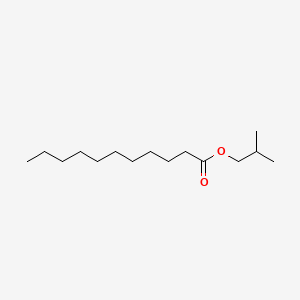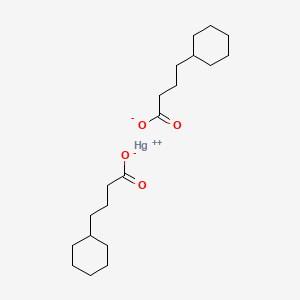
(4-Fluorophenyl)(3-hydroxyphenyl)methanone
Übersicht
Beschreibung
“(4-Fluorophenyl)(3-hydroxyphenyl)methanone” is a chemical compound with the molecular formula C13H9FO2 . It has a molecular weight of 216.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “(4-Fluorophenyl)(3-hydroxyphenyl)methanone” consists of two benzene rings that are not coplanar, with a dihedral angle of 57.45 (12)° between their planes .Physical And Chemical Properties Analysis
“(4-Fluorophenyl)(3-hydroxyphenyl)methanone” is a solid at room temperature . It has a molecular weight of 216.21 . The compound’s InChI code is 1S/C13H9FO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H .Wissenschaftliche Forschungsanwendungen
1. Biological and Medicinal Research
A key area of research involving (4-Fluorophenyl)(3-hydroxyphenyl)methanone is in biological and medicinal fields. Studies have explored its synthesis and potential biological activities. For example:
- A study synthesized a derivative of (4-Fluorophenyl)(3-hydroxyphenyl)methanone for potential biological activity testing (Jadhav, Nikumbh, & Karale, 2015).
- Another research synthesized a compound incorporating a 3-fluorophenyl group, investigating its antitumor activity against several cancer cell lines (Tang & Fu, 2018).
2. Agricultural Applications
In agriculture, (4-Fluorophenyl)(3-hydroxyphenyl)methanone derivatives have been investigated for their herbicidal activities:
- A study designed and synthesized aryl-naphthyl methanone derivatives to inhibit 4-hydroxyphenylpyruvate dioxygenase, a vital target for herbicides, showing potential as a novel herbicide lead structure (Fu et al., 2019).
3. Chemical Synthesis and Material Science
This compound is also significant in the field of chemical synthesis and material science:
- Research includes the synthesis of various derivatives for potential use in different applications, like in the creation of SPECT-tracers for serotonin receptors (Blanckaert et al., 2007).
- Studies on synthesizing focused libraries of compounds for potential use as inhibitors in various applications are also notable (Hillgren et al., 2010).
4. Crystal Structure and Physical Properties
The compound's crystal structure and physical properties are also a subject of research:
- Investigations into the crystal structure of derivatives provide insights into their chemical properties and potential applications in various fields (Nagaraju et al., 2018).
Safety and Hazards
The safety information for “(4-Fluorophenyl)(3-hydroxyphenyl)methanone” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(3-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTZOMBANNWKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505306 | |
| Record name | (4-Fluorophenyl)(3-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(3-hydroxyphenyl)methanone | |
CAS RN |
62810-47-3 | |
| Record name | (4-Fluorophenyl)(3-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




